molecular formula C10H12O3 B189015 4-(2-Hydroxypropan-2-yl)benzoic acid CAS No. 3609-50-5

4-(2-Hydroxypropan-2-yl)benzoic acid

Cat. No. B189015
M. Wt: 180.2 g/mol
InChI Key: SLFZJKUFAVHARP-UHFFFAOYSA-N
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Patent
US07358373B2

Procedure details

4-Isopropyl-benzoic acid (5.00 g, 30.0 mmol) was dissolved in 20 mL of 10% potassium hydroxide in water solution. To this solution was added 480 mL of 0.2 N aqueous potassium hydroxide solution, followed by a solution of potassium permanganate (9.65 g, 60.0 mmol) in 500 mL of water. The mixture was stirred at 70° C. for one hour. To the reaction mixture was added a few drops of glycerol, and the resulting mixture was cooled to 0° C. Solid residues were removed by filtration, and the filtrate was acidified to pH 1 and extracted twice with ether. The ether extracts were combined, rinsed once with brine and dried over magnesium sulfate and concentrated in vacuo. The concentrate was washed with carbon tetrachloride and recrystallized from water to give 2.2 g (12.2 mmol) of 4-(1-hydroxy-1-methyl-ethyl)-benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
480 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Mn]([O-])(=O)(=O)=[O:14].[K+]>[OH-].[K+].O.OCC(CO)O>[OH:14][C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.65 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OCC(O)CO
Step Five
Name
Quantity
480 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
Solid residues were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
rinsed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The concentrate was washed with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C)(C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.2 mmol
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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